

A Comparative Analysis of the Performance Characteristics of Trinitroacetonitrile (TNAN) and RDX

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trinitroacetonitrile*

Cat. No.: *B13761577*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of two high-energy materials: **Trinitroacetonitrile (TNAN)** and Cyclotrimethylene trinitramine (RDX). The information presented is intended for researchers and scientists in relevant fields and is based on available experimental data.

Overview

Trinitroacetonitrile (TNAN), with the chemical formula $C_2N_4O_6$, is a highly energetic molecule known for its high density and potential for high detonation performance. However, it is also reported to be extremely sensitive to various stimuli, making its handling and application challenging.

RDX (Research Department Explosive or Royal Demolition Explosive), chemically known as Cyclotrimethylene trinitramine ($(CH_2)_3N_6O_6$), is a well-characterized and widely used military and industrial explosive. It offers a balance of high performance and manageable sensitivity, making it a benchmark for many energetic materials.

Performance Characteristics

The following table summarizes the key performance characteristics of TNAN and RDX based on available data. It is important to note that specific values can vary depending on the purity of

the material, its physical form (e.g., crystal size and morphology), and the experimental conditions.

Characteristic	Trinitroacetonitrile (TNAN)	RDX (Cyclotrimethylene trinitramine)
Chemical Formula	<chem>C2N4O6</chem>	<chem>(CH2)3N6O6</chem>
Molar Mass	176.04 g/mol	222.25 g/mol
Density	1.886 g/cm ³ ^[1]	1.81 g/cm ³ ^[2]
Detonation Velocity	Data not available	~8700 m/s (at max density) ^[2]
Detonation Pressure	Data not available	~33 GPa ^[2]
Impact Sensitivity	Data not available (qualitatively very sensitive)	H ₅₀ : 30.2 cm (BAM Fallhammer)
Friction Sensitivity	Data not available (qualitatively very sensitive)	120 - 182 N (BAM Friction Test) ^[3]
Electrostatic Discharge (ESD) Sensitivity	Data not available	0.125 J ^[4]

Note: While specific quantitative data for the detonation performance and sensitivity of **Trinitroacetonitrile** are not readily available in open literature, it is consistently described as a very powerful and highly sensitive explosive.

Experimental Protocols

The data presented in this guide are determined through standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Density Measurement

The density of energetic materials is typically determined using gas pycnometry. This technique measures the volume of a solid substance of known mass by measuring the volume of gas it displaces. Helium is often used as the displacement gas due to its inert nature and small atomic size, which allows it to penetrate fine pores.

Detonation Velocity

The detonation velocity, the speed at which the detonation wave propagates through the explosive, can be measured using several methods, including:

- Dautriche Method: This classic method involves embedding a calibrated detonating cord of known detonation velocity into the explosive charge. The point of collision of the two detonation fronts within the cord is used to calculate the detonation velocity of the main charge.
- Electronic Probes: A series of ionization or fiber optic probes are placed at precise intervals along the explosive charge. As the detonation front passes each probe, a signal is generated. The time intervals between signals are recorded to calculate the velocity.

Detonation Pressure

Detonation pressure is the pressure at the detonation front. It can be determined using techniques such as:

- Aquarium Test: The explosive charge is detonated underwater, and the shock wave velocity in the water is measured. This data, along with the known properties of water, is used to calculate the detonation pressure.
- Plate Dent Test: The explosive charge is detonated in contact with a metal witness plate. The depth of the resulting dent is correlated to the detonation pressure through established empirical relationships.

Impact Sensitivity (BAM Fallhammer Test)

The impact sensitivity is determined using a standardized apparatus like the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer.

- A small sample of the explosive (typically 40 mm³) is placed between two steel rollers.
- A specified weight (e.g., 1, 2, 5, or 10 kg) is dropped from a series of increasing heights onto the sample.

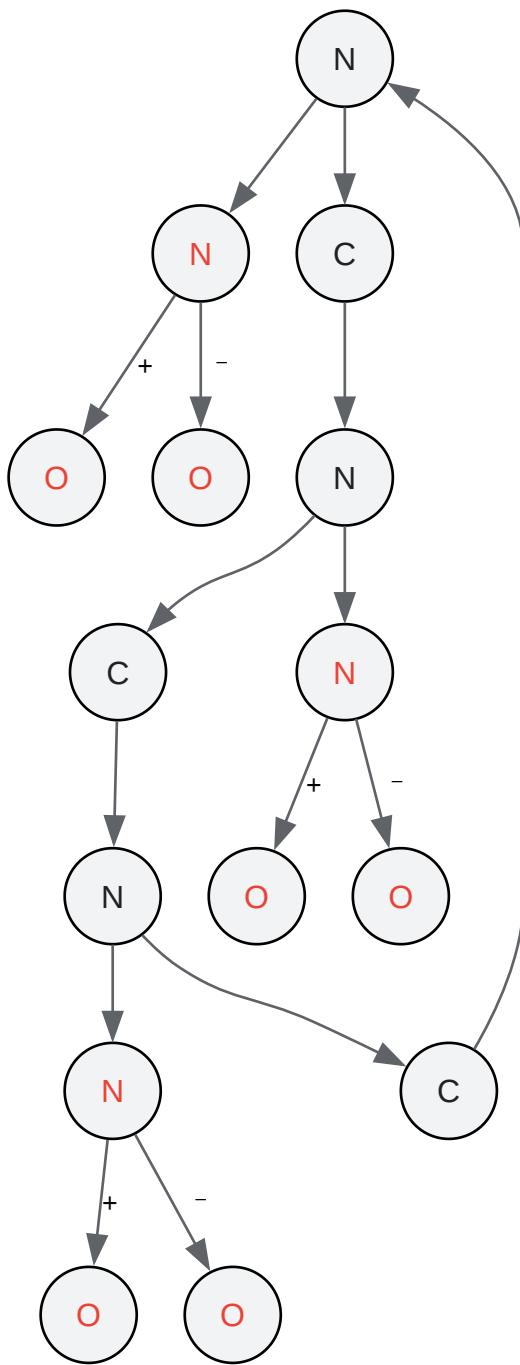
- The lowest height at which an explosion (audible report, flame, or smoke) occurs in at least one out of six trials is recorded.
- The result is often reported as the energy in Joules (J) or the drop height (H_{50}) at which there is a 50% probability of initiation.

Friction Sensitivity (BAM Friction Test)

The friction sensitivity is measured using a BAM friction apparatus.

- A small amount of the explosive is spread on a porcelain plate.
- A porcelain pin is pressed onto the sample with a specific load.
- The plate is then moved back and forth under the pin for a single stroke.
- The test is repeated with increasing loads until an explosion, spark, or crackling sound is observed.
- The result is reported as the load in Newtons (N) at which initiation occurs.

Electrostatic Discharge (ESD) Sensitivity


ESD sensitivity is the susceptibility of an explosive to initiation by an electrostatic discharge.

- A sample of the explosive is placed in a sample holder between two electrodes.
- A capacitor of known capacitance is charged to a specific voltage.
- The capacitor is then discharged through the sample via the electrodes.
- The test is performed at various energy levels (calculated from the capacitance and voltage) to determine the minimum energy required for initiation.
- Initiation is typically detected by an audible report, a flash of light, or the rupture of a diaphragm.

Molecular Structures

The chemical structures of **Trinitroacetonitrile** and RDX are fundamental to their energetic properties.

Figure 1: Chemical structure of **Trinitroacetonitrile** (TNAN).

[Click to download full resolution via product page](#)

Figure 2: Chemical structure of RDX.

Conclusion

This guide provides a comparative overview of the performance characteristics of **Trinitroacetonitrile** and RDX. RDX is a well-documented and widely utilized energetic material with a robust dataset for its performance and sensitivity. In contrast, while **Trinitroacetonitrile** is recognized for its high energetic potential, as suggested by its high density, there is a notable lack of publicly available quantitative data on its detonation properties and sensitivity. The qualitative information available strongly indicates that TNAN is a highly sensitive material, which may limit its practical applications despite its potential performance benefits. Further research and declassification of data would be necessary for a complete quantitative comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for RDX - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Trinitroacetonitrile [webbook.nist.gov]
- 4. RDX - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Performance Characteristics of Trinitroacetonitrile (TNAN) and RDX]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13761577#performance-characteristics-of-trinitroacetonitrile-vs-rdx>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com